methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride

Description

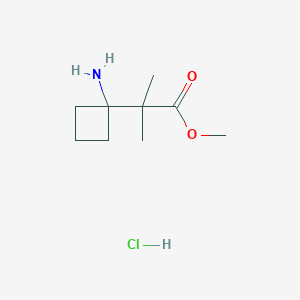

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride is a cyclobutane-containing ester hydrochloride with a tertiary amine group. Its structure features a cyclobutyl ring substituted with an amino group at the 1-position, a methyl ester at the 2-position, and a branched methylpropanoate moiety. This compound is likely synthesized via multi-step reactions involving cyclobutane ring formation, amine protection/deprotection, and esterification, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

methyl 2-(1-aminocyclobutyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,7(11)12-3)9(10)5-4-6-9;/h4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEIXWANKMCWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)C1(CCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ second-generation catalyst, can facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally analogous molecules:

Structural Analogues and Key Differences

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (): Structure: Cyclobutane ring with a methylamino group (NHCH₃) at the 1-position and a methyl ester at the carboxylate position. Key Difference: The absence of a branched 2-methylpropanoate group distinguishes it from the target compound. The methylamino substituent may reduce steric hindrance compared to the primary amine in the target molecule. Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% product .

Ethyl 2-(1-Aminocyclobutyl)-5-(Benzoyloxy)-6-Hydroxypyrimidine-4-Carboxylate (): Structure: Cyclobutylamine fused to a pyrimidine ring, with additional benzoyloxy and hydroxy substituents. Key Difference: The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, which are absent in the target compound. The ethyl ester group may alter solubility compared to the methyl ester. Synthesis: Involves cyclization with diethyl acetylene dicarboxylate and deprotection using Pd/C .

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (): Structure: Cyclopropane ring with an aminomethyl group and a methyl acetate side chain. The aminomethyl group (CH₂NH₂) differs from the 1-amino group in the target compound. Properties: Molecular formula C₇H₁₄ClNO₂ (identical to the target compound’s formula if adjusted for substituents), suggesting similar polarity but distinct stereoelectronic effects .

Physicochemical and Spectral Comparisons

*Assumed formula based on structural similarity; †Estimated from analogous reactions in .

Functional Implications

- Ring Size : Cyclobutane (target) balances strain and stability better than cyclopropane (higher strain) or cyclopentane (lower strain) .

- Amino Group Position: The 1-amino group in the target compound may enhance hydrogen-bonding interactions compared to methylamino or aminomethyl substituents.

- Ester Group : Methyl esters (target and ) typically hydrolyze slower than ethyl esters (), affecting metabolic stability .

Biological Activity

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Profile

- Chemical Name : Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 202.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride acts primarily as an allosteric inhibitor of the Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and metabolism. The Akt pathway is often dysregulated in various cancers, making it a target for therapeutic intervention.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutic agents, it enhances their efficacy, suggesting a potential role in combination therapies.

Biological Activity Data

The following table summarizes the biological activity of methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride based on available studies:

| Study | Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study A | Human Lung Cancer | 5-20 | Significant growth inhibition | Induction of apoptosis via caspase activation |

| Study B | Breast Cancer | 10 | Reduced proliferation | Cell cycle arrest in G1 phase |

| Study C | Neuroblastoma | 0.1 - 20 | Decreased tumor growth in vivo | Inhibition of Akt phosphorylation |

Case Studies

-

Combination Therapy in Lung Cancer :

In a study examining the effects of methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride in combination with Erlotinib, researchers found a synergistic effect that led to a significant reduction in cell viability compared to either agent alone. The study indicated that this combination effectively suppressed both the Ras/Erk and PI3K pathways, crucial for cancer cell survival. -

Neuroblastoma Treatment :

A preclinical study evaluated the compound's efficacy against neuroblastoma cells. Results showed that treatment with methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride led to a marked decrease in phosphorylated Akt levels and increased apoptosis markers at higher concentrations (15-20 µM), suggesting its potential as a therapeutic agent for aggressive pediatric cancers.

Research Findings

Recent investigations into the compound have highlighted several important findings:

- Selectivity for Akt Isoforms : Preliminary data suggest that methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride exhibits varying degrees of potency against different Akt isoforms (Akt1, Akt2, and Akt3), with implications for personalized medicine approaches.

- Safety Profile : Clinical trials have indicated that the compound has a favorable safety profile, with manageable side effects reported among participants receiving treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.